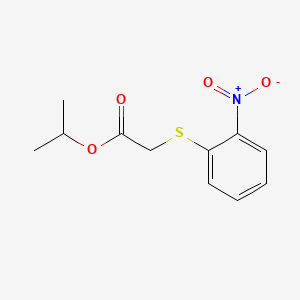
1,2,3,4-Tetrahydronaphthalenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydronaphthalenesulphonic acid is an organic compound derived from naphthalene. It is a sulfonic acid derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is known for its applications in various chemical processes and industrial uses.
Preparation Methods
1,2,3,4-Tetrahydronaphthalenesulphonic acid can be synthesized through several methods:
Chemical Reactions Analysis
1,2,3,4-Tetrahydronaphthalenesulphonic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions.
Substitution: It undergoes substitution reactions, particularly electrophilic aromatic substitution.
Common reagents used in these reactions include sulfuric acid, bromine, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalenesulphonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalenesulphonic acid involves its interaction with molecular targets and pathways. It acts as a hydrogen-donor solvent, facilitating hydrogen transfer reactions. This property makes it useful in various chemical processes, including coal liquefaction .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalenesulphonic acid can be compared with other similar compounds such as:
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene used as a hydrogen-donor solvent.
Decahydronaphthalene (Decalin): A fully hydrogenated derivative of naphthalene used in similar applications.
Dihydronaphthalene (Dialin): A less common derivative with different chemical properties.
This compound is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
37837-69-7 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H12O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,11,12,13) |
InChI Key |
BGLLQCPSNQUDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)




![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)





